Target Compound vs. N-Aryl Phthalazinone IMPDH Inhibitor: A Class-Level Activity Gap
The phthalazinone class exhibits exceptional potency against CpIMPDH. The most potent analog in the foundational series, a benzofuranamide, achieves a Ki of 0.0032 nM, representing the class ceiling [1]. This data establishes the core scaffold's potential but provides no quantification for the target N-(pyridin-2-yl) derivative. The absence of the target compound's data in this or any other public SAR study represents a critical quantitative gap.
| Evidence Dimension | CpIMPDH Inhibition (Ki) |
|---|---|
| Target Compound Data | No public data available |
| Comparator Or Baseline | N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide: Ki = 0.0032 nM |
| Quantified Difference | Cannot be calculated; unknown if target compound possesses any activity |
| Conditions | In vitro enzymatic assay against Cryptosporidium parvum IMPDH (pH and temperature not specified in the publication) [1] |
Why This Matters
Knowing the class potency ceiling is useful, but without specific activity data for this compound, selecting it over a validated potent analog is based on unknown risk, not evidence.
- [1] Johnson, C.R.; Gorla, S.K.; Kavitha, M.; Zhang, M.; Liu, X.; Striepen, B.; Mead, J.R.; Cuny, G.D.; Hedstrom, L. Phthalazinone inhibitors of inosine-5-monophosphate dehydrogenase from Cryptosporidium parvum. Bioorg. Med. Chem. Lett. 2013, 23, 1004-1007. View Source
